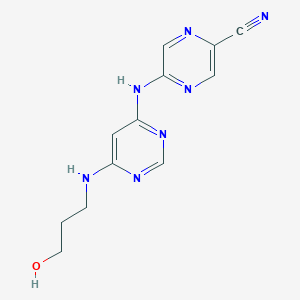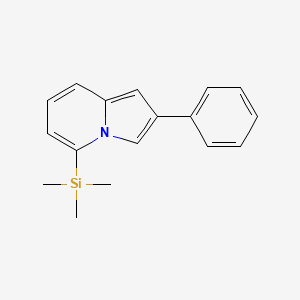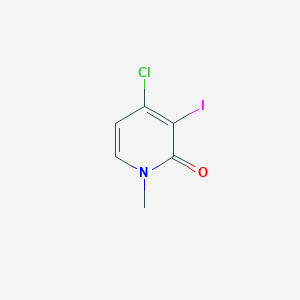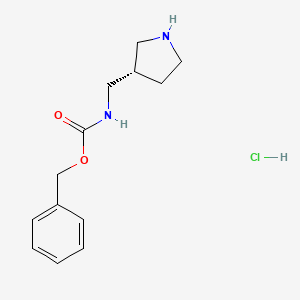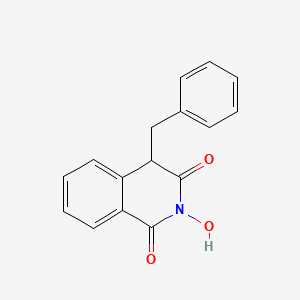![molecular formula C13H14N6O B11851123 4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)
4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
準備方法
The synthesis of 4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methoxyamine hydrochloride in the presence of a base such as sodium methoxide. The reaction is usually carried out under reflux conditions in a solvent like butanol .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents used in these reactions include sodium methoxide, m-chloroperbenzoic acid, and butanol. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and its ability to inhibit protein kinases.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar compounds include other pyrazolo[3,4-d]pyrimidines, such as:
4-Aminopyrido[2,3-d]pyrimidin-5-one: Known for its phosphatidylinositol 3-kinase (PI3K) inhibitory activity.
2-Arylaminopyrido[2,3-d]pyrimidin-7-ones: These compounds inhibit protein tyrosine kinases and have potential therapeutic applications.
Compared to these compounds, 4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to its specific substitution pattern and its potential for selective kinase inhibition.
特性
分子式 |
C13H14N6O |
|---|---|
分子量 |
270.29 g/mol |
IUPAC名 |
4-imino-1-(2-methoxy-5-methylphenyl)pyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C13H14N6O/c1-8-3-4-11(20-2)10(5-8)19-13-9(6-17-19)12(14)18(15)7-16-13/h3-7,14H,15H2,1-2H3 |
InChIキー |
GPZBAQJQEWQHMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=N)N(C=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


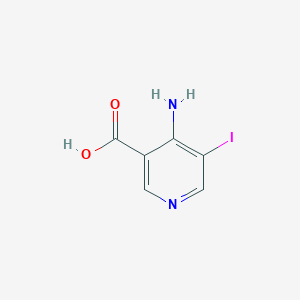


![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)


